2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide
Description
2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide is a chemical compound with the molecular formula C13H9ClF2N2O2 and a molecular weight of 298.67 g/mol
Properties
IUPAC Name |
2-chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-6-11(19)18-8-4-5-12(17-7-8)20-10-3-1-2-9(15)13(10)16/h1-5,7H,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKLXSXLIVIUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC2=NC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide typically involves the reaction of 2,3-difluorophenol with 3-chloropyridine-6-carboxylic acid, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including its antimicrobial and anti-inflammatory properties.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide can be compared with other similar compounds, such as:
- 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]benzamide
- 2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]propionamide
These compounds share a similar core structure but differ in the substituents attached to the pyridine ring. The unique combination of the chloro, difluorophenoxy, and acetamide groups in this compound contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
